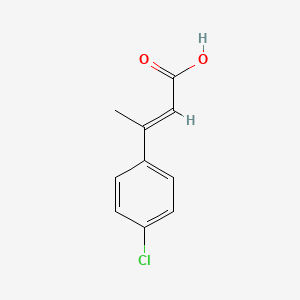

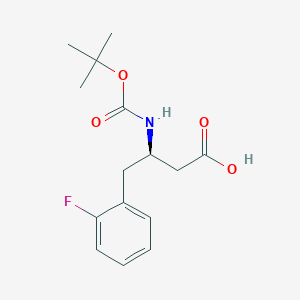

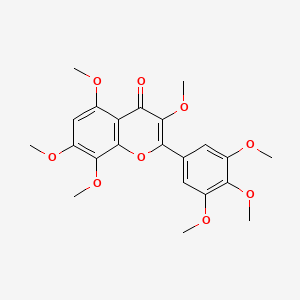

![molecular formula C15H13N B3034814 (Z)-5,6-dihydrodibenzo[b,f]azocine CAS No. 23194-93-6](/img/structure/B3034814.png)

(Z)-5,6-dihydrodibenzo[b,f]azocine

Descripción general

Descripción

“(Z)-5,6-dihydrodibenzo[b,f]azocine” is a derivative of azocine . Azocine is a heterocyclic organic compound with the molecular formula C7H7N. It consists of an unsaturated eight-membered ring having seven carbon atoms, one nitrogen atom, and four double bonds . Saturated or partially saturated azocine rings form the core structure of a group of opioid compounds sometimes known as azocines .

Synthesis Analysis

A one-pot, clean, and green procedure is described for the syntheses of new azocine derivatives via addition reactions of enaminones with acenaphthoquinone followed by periodic acid-mediated oxidative cleavages of the corresponding vicinal diols . Various derivatives of azocine were prepared and well characterized .Molecular Structure Analysis

The molecular structure of azocine includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Azocine molecule contains a total of 15 bonds. There are 8 non-H bonds, 4 multiple bonds, 4 double bonds, 1 eight-membered ring, and 1 imine .Chemical Reactions Analysis

Azocine derivatives have been synthesized through various methods, including cycloaddition, fragmentation reaction, Dieckmann cyclization, tandem hydroboration reactions, the Michael reaction, intramolecular Heck reactions, microwave and photo-assisted reactions, ring-expansion reactions, and ring-closing metathesis .Aplicaciones Científicas De Investigación

Photoisomerization and Photoswitching

- Highly Efficient Reversible Z-E Photoisomerization with Visible Light : The compound exhibits reversible Z-E photoisomerization when exposed to specific wavelengths of light. This feature is particularly notable in the severely constrained bridged azobenzene derivative 5,6-dihydrodibenzo[c,g][1,2]diazocine. It has a high efficiency and distinct absorption bands, making it a promising candidate for molecular photoswitch applications, especially at low temperatures (Siewertsen et al., 2009).

- Superior Z→E and E→Z Photoswitching Dynamics : This compound showcases faster molecular isomerization dynamics and increased photoswitching efficiencies compared to azobenzene (AB), due to its unique steric constraints. Its photoisomerisation dynamics, studied through femtosecond time-resolved spectroscopy, show that the diazocine does not hinder but accelerates molecular isomerization (Siewertsen et al., 2011).

Synthesis and Structural Analysis

- Synthesis of New Heterocyclic Systems : The synthesis of 5,6-dihydro-7H, 12H-dibenz[c,f]azocine, a new tricyclic system, has been achieved. Its structure and properties are identified through analytical data, spectral properties, and its formation methods (Pala et al., 1970).

- Concise and Efficient Synthesis for Diverse Applications : The synthesis of dihydrodibenzodiazocine derivatives, which form the core of various bioactive compounds, is explored. These compounds are important in forming the core of a variety of bioactive compounds and have been used to study molecular structures and intermolecular interactions (Quintero et al., 2019).

Biological Activity

- Novel Analogues for Tricyclic Drugs : The compound forms the basis for the development of novel analogues of tricyclic drugs. These analogues have been tested for their affinity towards various receptors, indicating potential pharmaceutical applications (Bieszczad et al., 2020).

- Novel Dibenz[b,f]azocines Synthesis and Properties : The study focuses on the synthesis of novel dibenz[b,f]azocines and their chemical properties, exploring their potential in various fields, including medicinal chemistry (Kisel’ et al., 1991).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of 5,6-Dihydrodibenzo[b,f]azocine is characterized by its unique photoisomerisation dynamics . The compound exhibits superior Z → E (cis to trans) and E → Z (trans to cis) photoswitching dynamics when excited at specific wavelengths (λ = 387 and 490 nm). This rapid isomerisation is facilitated by a severely constrained eight-membered heterocyclic ring as the central unit .

Result of Action

Its unique photoisomerisation properties suggest potential applications in the design of photochromic molecular switches .

Action Environment

The action of 5,6-Dihydrodibenzo[b,f]azocine can be influenced by environmental factors such as light and temperature . For instance, its photoisomerisation properties are triggered by specific wavelengths of light

Propiedades

IUPAC Name |

5,6-dihydrobenzo[c][1]benzazocine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1/h1-10,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKWPTFIJIFMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=CC3=CC=CC=C3N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

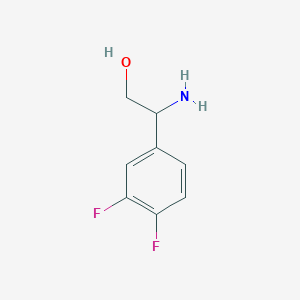

![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)

![3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B3034746.png)